Product packaging for Methyl 4-aminobut-2-ynoate(Cat. No.:CAS No. 1026406-29-0)

Methyl 4-aminobut-2-ynoate

Cat. No.: B2603746
CAS No.: 1026406-29-0
M. Wt: 113.116
InChI Key: LBVRHGXLAUAWOZ-UHFFFAOYSA-N
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Description

Methyl 4-aminobut-2-ynoate (CAS 1026406-29-0) is a versatile chemical building block prized in organic synthesis and medicinal chemistry for its terminal alkyne and ester functional groups . Its molecular formula is C 5 H 7 NO 2 and it has a molecular weight of 113.11 g/mol . The terminal alkyne moiety makes this compound an essential precursor for Click Chemistry applications, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is widely used for the rapid synthesis of complex molecules, bioconjugation, and the development of chemical probes . Researchers value it as a critical intermediate for constructing more complex structures, such as its protected derivative, Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate (CAS 163852-55-9) . The compound is related to its hydrochloride salt form (CAS 1803600-32-9), which may offer improved stability for storage and handling . As a standard practice, this product is intended for research purposes as a chemical reagent. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for safe handling protocols. This material is typically supplied as a powder and should be stored according to the recommended conditions, often sealed in a dry environment at cool temperatures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NO2 B2603746 Methyl 4-aminobut-2-ynoate CAS No. 1026406-29-0

Properties

IUPAC Name

methyl 4-aminobut-2-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-8-5(7)3-2-4-6/h4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVRHGXLAUAWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 4 Aminobut 2 Ynoate and Its Analogues

Chemo- and Regioselective Synthesis Strategies

The precise control of chemical reactivity (chemoselectivity) and the specific placement of functional groups (regioselectivity) are paramount in the synthesis of complex organic molecules like methyl 4-aminobut-2-ynoate.

Direct Amination Approaches to But-2-ynoate (B8739756) Systems

Direct amination of but-2-ynoate systems presents a straightforward route to this compound. These methods often involve the reaction of a suitable but-2-ynoate precursor with an amine source. One common approach is the reaction of methyl acrylate (B77674) with ammonia, followed by treatment with hydrochloric acid to yield methyl 4-aminobut-2-enoate hydrochloride. evitachem.com This method can be controlled to achieve high yields and purity. evitachem.com

Another strategy involves the amidation of terminal alkynes, which has emerged as a direct alternative to traditional multi-step syntheses. thieme-connect.com This can be achieved through various catalytic systems, which will be discussed in a later section. Direct amination can also be influenced by the choice of solvent and reaction conditions. For instance, solvent-free conditions have been reported for the reaction of aminobenzaldehydes with cyclic amines, although the reproducibility of these findings has been debated. nih.gov

Conversion Pathways from Precursor Molecules (e.g., Methyl 4-hydroxybut-2-ynoate)

An alternative to direct amination is the conversion of precursor molecules, such as methyl 4-hydroxybut-2-ynoate, into the desired amino derivative. The hydroxyl group in methyl 4-hydroxybut-2-ynoate can be converted to an amino group through a variety of chemical transformations.

One of the most prominent methods for this conversion is the Mitsunobu reaction. alfa-chemistry.comorganic-chemistry.orgwikipedia.orgtcichemicals.com This reaction allows for the conversion of primary and secondary alcohols to a wide range of functional groups, including amines, with an inversion of stereochemistry. organic-chemistry.orgwikipedia.org The reaction typically involves triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). alfa-chemistry.comwikipedia.org The order of addition of reagents is crucial for the success of the Mitsunobu reaction. wikipedia.orgorganic-synthesis.com A typical procedure involves dissolving the alcohol, a suitable nitrogen nucleophile (like phthalimide (B116566) or an azide), and triphenylphosphine in a solvent such as tetrahydrofuran (B95107) (THF), followed by the slow addition of DEAD or DIAD. wikipedia.orgorganic-synthesis.com The use of phthalimide as the nucleophile, followed by hydrolysis (Gabriel Synthesis), or an azide (B81097) followed by reduction (Staudinger Reaction), yields the corresponding amine. organic-chemistry.org

The conversion of propargyl alcohols to ynamides is another important pathway. mdpi.comresearchgate.netresearchgate.net These reactions can be catalyzed by various metals and can proceed through different mechanisms, including non-Claisen pathways. mdpi.com

Catalytic Synthesis Routes

Catalysis offers efficient and selective methods for the synthesis of this compound and its analogues. Both metal-based and organocatalytic approaches have been developed.

Metal-Catalyzed Coupling and Transformation Reactions

Metal catalysts, particularly those based on copper and palladium, have been extensively used in the synthesis of ynamides and related compounds.

Copper-Catalyzed Reactions: Copper catalysts are effective for the aerobic oxidative coupling of terminal alkynes with various nitrogen nucleophiles, providing an efficient route to ynamides. acs.orgnih.gov This method can utilize molecular oxygen as the stoichiometric oxidant. acs.org Copper-catalyzed cross-dehydrogenative coupling between secondary amides and terminal alkynes has also been developed for the synthesis of ynamides at room temperature. rsc.org Furthermore, copper catalysis has been employed in the hydroamination of alkynes, allowing for the preparation of enamines and other amine derivatives with high chemo-, regio-, and stereoselectivity. nih.govnih.gov Copper-catalyzed amidation of alkynes has been shown to tolerate a wide range of functional groups. beilstein-journals.org

Palladium-Catalyzed Reactions: Palladium catalysts are also highly versatile for the synthesis of ynamides. Palladium-N-heterocyclic carbene (NHC) complexes have been used for the oxidative aminocarbonylation of alkynes with amines, using oxygen as a benign oxidant. rsc.org Palladium-catalyzed hydroalkynylation of ynamides provides a regioselective route to enamide building blocks. rsc.org Other palladium-catalyzed reactions include the intramolecular cyclization of ynamides to form heterocycles and the silylcyanation of ynamides. nih.govbohrium.com Palladium(II)-catalyzed oxidative carbonylation of terminal alkynes is another method for synthesizing 2-ynamides, which can overcome some of the drawbacks of previous methods by using safer solvents and lower oxygen concentrations. d-nb.info

Organocatalytic Approaches to Functionalization

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis, offering an alternative to metal-based catalysts. Phosphine-mediated domino reactions have been used to create highly functionalized pyrroloisoindolinone derivatives from ethyl but-2-ynoate. researchgate.net Organocatalytic methods have also been developed for the functionalization of but-2-ynoate systems, for example, the addition of carbon acids to methyl but-2-ynoate mediated by triphenylphosphine. mdpi.com

Green Chemistry and Sustainable Synthetic Protocols

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this translates to developing more environmentally friendly and atom-economical methods.

The use of ynamides as coupling reagents in peptide synthesis represents a move towards greener chemistry. acs.org Ynamide-mediated inverse peptide synthesis can be performed using unprotected amino acids, which avoids the need for protection and deprotection steps, a common source of waste in traditional peptide synthesis. acs.org

Furthermore, the development of catalytic systems that operate under mild conditions, use benign solvents like ethyl acetate, and employ readily available and recoverable catalysts contributes to the sustainability of these synthetic routes. rsc.org For example, copper-zeolite catalyzed three-component coupling reactions for the synthesis of γ-amino-ynamides can be performed at room temperature, often without a solvent, and with a low catalyst loading. rsc.org The use of hexafluoroisopropanol (HFIP) as a recyclable medium for the hydrosulfenylation of ynamides also represents a sustainable approach. rsc.org Metal-free protocols, such as the synthesis of aryl ynamides from aryl alkynyl acids using tertiary amines as the amino source, further enhance the environmental friendliness of these synthetic strategies. mdpi.com

Solvent-Free Reactions and Alternative Media

The move towards more environmentally benign chemical processes has led to the exploration of solvent-free reaction conditions and the use of alternative media to minimize the use of volatile and often hazardous organic solvents.

In the synthesis of compounds structurally related to this compound, such as β-enaminoesters and β-enaminones, solvent-free conditions have proven to be highly effective. academie-sciences.fr These reactions are often promoted by catalysts that are efficient and can be easily handled. For instance, the condensation of β-dicarbonyl compounds with amines can be carried out at room temperature without any solvent, using catalysts like ferric(III) ammonium (B1175870) nitrate (B79036) or iron(III) triflate. asianpubs.orguliege.be One specific example is the synthesis of (Z)-methyl-3-((4′-(((Z)-4-oxopent-2-en-2-yl)amino)-[1,1′-biphenyl]-4-yl)amino)but-2-enoate, which proceeds under solvent-free conditions at room temperature using Fe(HSO4)3·SiO2 as a recyclable, heterogeneous catalyst. academie-sciences.fr Similarly, CoCl2 has been used as a catalyst for the direct condensation of ethyl acetoacetate (B1235776) and 2,4,6-trimethyl-phenylamine at room temperature in the absence of a solvent. uliege.be

Another advanced approach involves the use of microwave irradiation as an alternative energy source, which can significantly reduce reaction times and improve yields. beilstein-journals.orgnih.gov For example, the synthesis of 2-aminothiazole (B372263) derivatives from N-propargylamines and isothiocyanates has been successfully carried out under microwave irradiation in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. beilstein-journals.orgnih.govsemanticscholar.org This method highlights a shift from conventional heating to more energy-efficient techniques.

The use of alternative, greener solvents is another key strategy. While many syntheses of related compounds are performed in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), research into more benign alternatives is ongoing. beilstein-journals.orgnih.gov For instance, some reactions have been successfully conducted in water, which is considered the most environmentally friendly solvent. asianpubs.org The development of catalyst systems that are effective in such media is a crucial area of research.

Table 1: Comparison of Catalysts in Solvent-Free Synthesis of β-Enamino Compounds

Catalyst Reactants Conditions Yield Reference
Fe(HSO4)3·SiO2 Diamines and β-dicarbonyls Room Temperature, Solvent-Free High academie-sciences.fr
Ferric(III) Ammonium Nitrate Primary amines and 1,3-dicarbonyls Room Temperature, Solvent-Free High asianpubs.org
CoCl2·6H2O Ethyl acetoacetate and 2,4,6-trimethyl-phenylamine Room Temperature, Solvent-Free Good uliege.be
Iodine β-dicarbonyls and amines Solvent-Free High uliege.be

Efficient Atom-Economy Transformations

Atom economy is a central principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Syntheses with high atom economy are inherently less wasteful and more sustainable. nih.govsemanticscholar.org

A notable example of an atom-economical transformation is the synthesis of 2-aminothiazoles from ethyl 4-aminobut-2-ynoate salts and isothiocyanates. beilstein-journals.orgnih.govsemanticscholar.org This reaction, developed by Sasmal and co-workers, proceeds via a cycloisomerization pathway. researchgate.net The process involves the reaction of the starting materials in the presence of a base like triethylamine (B128534) (Et3N) in a solvent such as THF at room temperature. beilstein-journals.orgnih.govsemanticscholar.org This method is highly efficient as it constructs the complex thiazole (B1198619) ring system in a single step with all the atoms from the reactants (or most of them) being incorporated into the final product. This approach avoids the need for protection/deprotection steps and the formation of significant by-products, thus maximizing atom economy. nih.govsemanticscholar.org

The synthesis of a protected precursor to this compound, namely methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate, also demonstrates principles of efficient transformations. ub.edu This synthesis starts from N-Boc-propargylamine, which is deprotonated with n-butyl lithium and then reacted with methyl chloroformate. ub.edu While this specific route involves stoichiometric reagents, the directness of the C-C bond formation contributes to its efficiency.

Further advancements in this area focus on the use of catalytic cycles that regenerate the active catalyst, thereby reducing waste. Rhodium-catalyzed asymmetric isomerization of allylic amines is a prime example of a highly atom-economical industrial process, and similar principles are sought for the synthesis of other amino compounds. ub.edu

Table 2: Atom-Economical Synthesis of 2-Aminothiazoles

Starting Materials Reagents/Conditions Product Key Feature Reference
Ethyl 4-aminobut-2-ynoate salts, Isothiocyanates Et3N, THF, Room Temperature 2-Aminothiazoles High atom economy, mild conditions beilstein-journals.orgnih.govsemanticscholar.org
N-propargylamines, Isothiocyanates p-Toluenesulfonic acid, Microwave irradiation 4-substituted 5-methylthiazol-2-amines Rapid, high yield beilstein-journals.orgnih.govsemanticscholar.org

Industrial Scale Synthesis and Process Optimization Considerations

The transition of a synthetic route from the laboratory to an industrial scale introduces a new set of challenges that require careful process optimization to ensure safety, cost-effectiveness, and consistent product quality.

For the industrial production of compounds like this compound, several key factors would need to be meticulously controlled. These include reaction parameters such as temperature, pressure, and pH to maximize yield and purity. evitachem.com Continuous monitoring of the reaction is essential to ensure the complete conversion of reactants. evitachem.com

Key Process Optimization Considerations:

Reactor Type: For large-scale production, continuous flow reactors are often preferred over batch reactors. They allow for better control over reaction parameters, improved heat and mass transfer, and can lead to higher throughput and more consistent product quality.

Catalyst Selection and Recovery: The choice of catalyst is critical. For industrial applications, heterogeneous catalysts are often favored as they can be more easily separated from the reaction mixture and recycled, reducing costs and waste. academie-sciences.fr The development of robust and recyclable catalysts is a major focus of process chemistry.

Safety and Environmental Impact: A thorough evaluation of the safety hazards associated with the reagents, intermediates, and final product is required. The environmental impact of the process, including solvent use and waste generation, must be minimized to comply with regulatory standards.

Cost of Goods (CoG): The economic viability of the synthesis is paramount. This involves sourcing cost-effective starting materials, optimizing reaction yields, minimizing energy consumption, and reducing the number of synthetic steps. vcu.edu

In the context of related compounds, the large-scale synthesis of (E)-4-amino-2-methylbut-2-en-1-ol has been disclosed as a key step for accessing trans-zeatin (B1683218) on an industrial scale, highlighting the importance of developing scalable routes for key building blocks. researchgate.net Similarly, the industrial synthesis of methyl 4-hydroxybut-2-ynoate emphasizes the optimization of reaction conditions and the use of catalysts to enhance yield and purity. These examples provide a framework for the considerations that would be necessary for the industrial-scale synthesis of this compound.

Exploration of Chemical Reactivity and Mechanistic Pathways of Methyl 4 Aminobut 2 Ynoate

Reactivity of the Alkyne Moiety

The carbon-carbon triple bond in Methyl 4-aminobut-2-ynoate is the site of numerous transformations, including cycloadditions, simple addition reactions, and complex metal-catalyzed functionalizations. Its reactivity is modulated by the presence of the adjacent amino and ester groups.

Cycloaddition Reactions (e.g., [2+2], [3+2] Dipolar Cycloadditions)

The alkyne unit of this compound and its derivatives readily participates in cycloaddition reactions, providing efficient pathways to construct cyclic and heterocyclic systems. A notable example is the gold-catalyzed formal [3+2] dipolar cycloaddition. rsc.org In this reaction, amino but-2-enoate derivatives act as annulating agents with various alkynes to produce highly functionalized 2,3-dihydropyrroles. This transformation proceeds with high efficiency and a broad substrate scope, even accommodating medicinally relevant heterocycles like thiophene, furan, and indole (B1671886) on the reacting alkyne partner. rsc.org

The proposed mechanism involves the gold catalyst activating the alkyne, followed by a nucleophilic attack from the amino group. This process generates a dipolar intermediate which then undergoes cyclization to furnish the dihydropyrrole product. rsc.org While direct examples of [2+2] cycloadditions involving this compound are less common in the reviewed literature, the general reactivity of alkyne esters in such reactions is well-established, for instance, in the synthesis of β-lactams from alkenes and isocyanates. semanticscholar.org The related compound, methyl 4-hydroxybut-2-ynoate, also shows reactivity in cycloaddition reactions, underscoring the capability of the but-2-ynoate (B8739756) scaffold to participate in these transformations.

Table 1: Gold-Catalyzed [3+2] Cycloaddition of Alkynes with Amino Butenoate Derivatives

Reactant 1 (Alkyne) Reactant 2 (Dipole Precursor) Catalyst Solvent Temperature Product Yield Reference
Arylpropiolates Methyl 4-aminobut-2-enoate derivative JohnPhosAuNTf₂ (1 mol%) 1,2-dichloroethane 110 °C Functionalized 2,3-dihydropyrrole 80% rsc.org
Thiophene-substituted alkyne Methyl 4-aminobut-2-enoate derivative JohnPhosAuNTf₂ (1 mol%) 1,2-dichloroethane 110 °C Thiophene-substituted dihydropyrrole Moderate to Excellent rsc.org
Alkylpropiolates Methyl 4-aminobut-2-enoate derivative JohnPhosAuNTf₂ (1 mol%) 1,2-dichloroethane 110 °C Alkyl-substituted dihydropyrrole Good rsc.org

Nucleophilic and Electrophilic Additions to the Triple Bond

The triple bond in this compound is electrophilic due to the polarization induced by the ester group, making it susceptible to nucleophilic attack. wikipedia.org Nucleophilic addition reactions involve a nucleophile attacking one of the sp-hybridized carbons of the alkyne, breaking the pi bond and forming a new single bond. wikipedia.org

A relevant example is the Michael-type addition observed in related systems. For instance, the reaction of methyl 4-bromobut-2-enoate with an excess of benzylamine (B48309) can lead to a lactam. This product is proposed to form via an initial nucleophilic substitution of the bromide, followed by a Michael addition of a second amine molecule to the α,β-unsaturated system, and subsequent cyclization. maynoothuniversity.ie This demonstrates the susceptibility of the butenoate backbone to nucleophilic attack. The reactivity of the alkyne can be precisely predicted using computational methods like Fukui functions to identify the most likely sites for nucleophilic and electrophilic attack. researchgate.net

Metal-Catalyzed Alkynylation and Hydrofunctionalization Reactions

Metal catalysts are instrumental in unlocking novel reactivity patterns for the alkyne moiety. Gold catalysis, as mentioned, facilitates formal cycloadditions. rsc.org Other metals like rhodium and palladium are also effective. For example, rhodium catalysis has been employed for the 1,4-oxyamination of related diene systems to generate γ-amino α,β-unsaturated carboxylic acid esters. dicp.ac.cn

Furthermore, palladium catalysis is used in the synthesis of indoles from N-aryl enamides, which can be prepared from β-enaminoesters like methyl (Z)-3-(phenylamino)but-2-enoate. rsc.org This process involves an intramolecular C-H activation and cyclization, highlighting a sophisticated functionalization pathway that originates from a structure closely related to this compound.

Reactivity of the Amino Group

The primary amino group (-NH₂) of this compound is a potent nucleophile and a key site for building molecular complexity. Its reactivity is central to condensation and substitution reactions, leading to a variety of derivatives.

Nucleophilic Reactivity in Condensation and Substitution Reactions

The lone pair of electrons on the nitrogen atom allows it to readily attack electrophilic centers. This nucleophilic character is prominently displayed in the synthesis of heterocyclic compounds. A prime example is the reaction of ethyl 4-aminobut-2-ynoate salts with various isothiocyanates. beilstein-journals.org In the presence of a base like triethylamine (B128534) (Et₃N), the amino group attacks the electrophilic carbon of the isothiocyanate, initiating a cascade reaction that results in the formation of highly substituted 2-aminothiazoles in good to high yields. beilstein-journals.orgbeilstein-journals.org

This reaction is tolerant of both aryl and alkyl isothiocyanates, showcasing its versatility. The process involves the initial formation of a thiourea (B124793) intermediate, which then undergoes an intramolecular cyclization via attack of the sulfur atom onto the alkyne, followed by tautomerization to yield the aromatic thiazole (B1198619) ring. beilstein-journals.org

Table 2: Synthesis of 2-Aminothiazoles via Condensation/Cyclization

Reactant 1 Reactant 2 Base Solvent Temperature Product Yield Reference
Ethyl 4-aminobut-2-ynoate salt Aryl isothiocyanate Et₃N THF Room Temp 2-(Arylamino)-4-(ethoxycarbonylmethyl)thiazole Good to High beilstein-journals.org
Ethyl 4-aminobut-2-ynoate salt Alkyl isothiocyanate Et₃N THF Room Temp 2-(Alkylamino)-4-(ethoxycarbonylmethyl)thiazole Good to High beilstein-journals.org

The amino group also participates in standard nucleophilic substitution reactions. It can react with electrophiles such as alkyl halides and acyl chlorides to yield substituted amine derivatives. evitachem.com The reaction of the related methyl 4-bromobut-2-enoate with benzylamine to displace the bromide is a direct illustration of this nucleophilic substitution capability. maynoothuniversity.ie

Amidation and Formation of Amine Derivatives

The formation of an amide bond is a fundamental transformation of the amino group. This can be readily achieved by reacting this compound with acyl chlorides or activated carboxylic acids. evitachem.com This reaction creates a more complex amide derivative, incorporating new structural motifs into the molecule.

Beyond simple amidation, the amino group is a handle for creating a wide range of derivatives. As seen in the reaction with benzylamine, N-alkylation can occur. Under conditions with an equimolar ratio of reactants, N,N-bisalkylation can even become the major pathway, leading to a tertiary amine. maynoothuniversity.ie The synthesis of β-enaminoesters, such as reacting an amine with a β-ketoester like methyl acetoacetate (B1235776), further illustrates the formation of specialized amine derivatives (enamines) through condensation reactions. ajchem-a.comresearchgate.net

Role as a Chiral Auxiliary or Ligand Precursor

The presence of both a nitrogen atom and a rigid alkynyl scaffold makes this compound and its derivatives suitable candidates for roles in asymmetric synthesis, either as chiral auxiliaries or as precursors to chiral ligands.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed. core.ac.uksigmaaldrich.com While direct applications of this compound as a chiral auxiliary are not extensively documented, its structural motif is found in precursors to more complex chiral structures. For instance, derivatives of 4-aminobut-2-enoic acid have been used with chiral amines to induce diastereoselectivity. vcu.eduru.nl The general strategy involves attaching a chiral entity to the amino group, which then influences the stereochemical outcome of reactions at the alkyne or ester functionalities.

More commonly, molecules with a similar backbone are used as precursors for the synthesis of chiral ligands for transition metal catalysis. The nitrogen atom and the alkyne's π-system can both coordinate to a metal center. By introducing chirality, for example, through a chiral substituent on the nitrogen atom, enantioselective catalysts can be prepared. These ligands are instrumental in a variety of asymmetric transformations, including hydrogenations, C-H functionalization, and cycloadditions. rsc.orgthieme-connect.de For example, chiral phosphine (B1218219) ligands, which are highly effective in asymmetric catalysis, have been synthesized from precursors containing an amino-alkynoate framework. beilstein-journals.org

Cascade and Tandem Reactions Involving Multiple Functional Groups

The proximate and reactive functional groups of this compound make it an ideal substrate for cascade (or tandem) reactions, where multiple bonds are formed in a single operation without isolating intermediates. These reactions are highly efficient and atom-economical.

A prominent example is the intramolecular cyclization involving the amine and the alkyne. For instance, γ-amino alkynoates can undergo intramolecular γ-additions of the nitrogen nucleophile to the alkyne, catalyzed by chiral phosphines, to produce functionalized pyrrolidines. beilstein-journals.org Similarly, ethyl 4-aminobut-2-ynoate salts react with isothiocyanates in a cascade process to form 2-aminothiazoles in good yields. nih.govbeilstein-journals.org This reaction proceeds via an initial attack of the amine on the isothiocyanate, followed by a 5-exo-dig cyclization involving the alkyne. beilstein-journals.org

Metal-catalyzed cascade reactions are also prevalent. Rhodium(III)-catalyzed [5+1] annulation of phenyl-1H-pyrazol-5-amines with alkynoates provides a direct route to pyrazolo[1,5-a]quinazolines, showcasing the alkyne acting as a C1 synthon in a complex cyclization. bohrium.com Such transition-metal-catalyzed carbocyclization reactions are powerful tools for building complex polycyclic systems in a stereoselective manner. thieme-connect.de

Table 2: Examples of Cascade Reactions

ReactantsCatalyst/ReagentsProduct TypeReference
Ethyl 4-aminobut-2-ynoate salts, IsothiocyanatesEt₃N, THF2-Aminothiazoles nih.govbeilstein-journals.org
Amino 2-alkynoatesChiral Phosphine D2Functionalized Pyrrolidines beilstein-journals.org
Phenyl-1H-pyrazol-5-amine, AlkynoatesRh(III) catalystPyrazolo[1,5-a]quinazolines bohrium.com
N-propargylamines, Carbon DisulfideBase (e.g., NaOH)Thiazole derivatives beilstein-journals.org

Stereoselective Transformations and Chirality Induction

Inducing chirality in reactions involving this compound is a key goal for its application in the synthesis of enantiomerically pure compounds. This can be achieved through several strategies.

Substrate-controlled diastereoselective reactions can be performed if a chiral center is already present in the molecule, for example, by using an N-substituted chiral amine. This existing stereocenter can direct the approach of reagents to other parts of the molecule, such as the alkyne or ester, leading to the formation of one diastereomer preferentially.

Reagent-controlled enantioselective reactions involve the use of chiral reagents or catalysts to transform the prochiral substrate into a chiral product. Asymmetric additions to the carbon-carbon triple bond are a common strategy. For example, the asymmetric conjugate addition of nucleophiles to related α,β-unsaturated esters, catalyzed by chiral metal complexes (e.g., Rhodium-BINAP) or organocatalysts, can create new stereocenters with high enantioselectivity. thieme-connect.comresearchgate.net

Applications of Methyl 4 Aminobut 2 Ynoate As a Key Intermediate in Complex Molecule Synthesis

Construction of Heterocyclic Systems

The strategic placement of reactive functional groups in Methyl 4-aminobut-2-ynoate makes it an ideal precursor for the synthesis of various heterocyclic compounds. The interplay between the nucleophilic amine and the electrophilic alkyne and ester functionalities allows for a range of cyclization strategies.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrroles, Pyridines, Indoles)

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, natural products, and materials science. While direct examples using this compound can be elusive, the utility of its structural analogs, such as Methyl 3-aminobut-2-enoate, in the synthesis of these systems highlights its potential.

Pyrroles: The synthesis of polysubstituted pyrroles has been achieved through various multi-component reactions. For instance, a related enamine, methyl-3-aminobut-2-enoate, can undergo nucleophilic addition to a C-acylimine ion, followed by intramolecular cyclization to form 4-aminopyrroles. semanticscholar.org Another approach involves the reaction of N-silylated 4-aminobut-2-ynoates with an organocopper intermediate and an acyl halide to produce thienylpyrroles, demonstrating the versatility of the butynoate scaffold. thieme-connect.de

Pyridines: Pyridine (B92270) derivatives are fundamental in medicinal chemistry. mdpi.com The Hantzsch pyridine synthesis and its modifications often employ β-enamino esters, which are structurally related to this compound. For example, Methyl 3-aminobut-2-enoate is a known substrate for preparing 2,6-dimethylpyridine (B142122) derivatives. mdpi.com Furthermore, in the synthesis of functionalized pyridinium (B92312) salts, which can act as mediators in hydride transfer reactions, Methyl 3-aminobut-2-enoate has been used as a starting material to construct the core pyridine structure. arkat-usa.org

Indoles: Indoles are a critical scaffold in a vast number of biologically active compounds. googleapis.com The Nenitzescu indole (B1671886) synthesis, a classic method for preparing functionalized 5-hydroxyindoles, utilizes the condensation of a 1,4-quinone with (E)-methyl 3-aminobut-2-enoate. core.ac.uk This reaction proceeds through a Michael addition followed by cyclodehydration to furnish the indole ring system. core.ac.uk More recently, palladium-catalyzed methods have been developed for indole synthesis from N-aryl imines, which can be derived from anilines and ketones. rsc.org While not a direct use of the title compound, these syntheses underscore the importance of the aminobutenoate and related scaffolds in constructing this privileged heterocycle.

Formation of Oxygen- and Sulfur-Containing Heterocycles

The reactivity of this compound also extends to the synthesis of heterocycles containing other heteroatoms like oxygen and sulfur.

Oxygen-Containing Heterocycles: The formation of oxygen-containing heterocycles is a key step in the synthesis of many natural products with significant pharmacological properties. nih.gov While specific examples detailing the direct use of this compound in the synthesis of simple oxygen heterocycles like furans or oxazoles are not prevalent in the literature, its structural relative, Methyl 4-hydroxybut-2-ynoate, is a known precursor for such reactions through processes like oxidation, reduction, and substitution. This suggests the potential for developing synthetic routes from this compound, possibly through initial transformation of the amino group.

Sulfur-Containing Heterocycles: In contrast, the application of this building block in the synthesis of sulfur-containing heterocycles is well-documented, particularly for the formation of the thiazole (B1198619) ring. Thiazoles are important structural units in medicinal chemistry and natural products. beilstein-journals.org A mild and efficient procedure involves the reaction of ethyl 4-aminobut-2-ynoate hydrochloride salt with various isothiocyanates. beilstein-journals.orgnih.govsemanticscholar.orgresearchgate.net This reaction, typically carried out at room temperature in the presence of a base like triethylamine (B128534) in THF, proceeds through the formation of a thiourea (B124793) intermediate followed by an intramolecular thia-Michael cycloisomerization to afford 2-aminothiazole (B372263) derivatives in good to high yields. nih.govresearchgate.net

Table 1: Synthesis of 2-Aminothiazoles from Ethyl 4-aminobut-2-ynoate This table is based on data for the closely related ethyl ester.

Isothiocyanate Reactant Base/Solvent Product Yield Reference
Aryl isothiocyanates Et3N / THF 2-(Aryl)aminothiazoles Good to High nih.gov

Building Block for Natural Product Synthesis Research

While this compound holds significant potential as a versatile starting material, its specific application as a key building block in the total synthesis of complex natural products is not yet widely documented in publicly available research. The structural motifs accessible from this compound, such as substituted pyrroles, pyridines, and thiazoles, are indeed present in numerous natural products. googleapis.combeilstein-journals.org Therefore, it represents a promising yet underexplored precursor for future research in natural product synthesis.

Precursor in Medicinal Chemistry Research for Advanced Intermediates

This compound and its derivatives are valuable precursors in medicinal chemistry for the synthesis of advanced intermediates and scaffolds for drug discovery. evitachem.com Its utility lies in its ability to introduce a reactive "handle" into molecules that can be further elaborated. evitachem.com

The heterocycles synthesized from this precursor, such as thiazoles and pyridines, are core components of many pharmacologically active agents. beilstein-journals.org For example, 2-aminothiazole derivatives are known for their broad applications in drug development. researchgate.net Research has indicated that compounds derived from this scaffold have potential applications in the design of inhibitors for various biological targets. evitachem.com For instance, a related compound, aminobut-2-enoate, was identified as an electrophile for coupling to a library of fragments to screen for potential enzyme inhibitors. acsmedchem.org Furthermore, pyridone-based compounds, which can be synthesized from related aminobutenoates, have been investigated as potential cardiotonic agents through the inhibition of phosphodiesterase 3A (PDE3A). googleapis.com

Role in the Synthesis of Agrochemicals and Specialty Chemicals

Integration into Polymer and Materials Science Precursors

The bifunctional nature of this compound, possessing both an amine and an alkyne, suggests its potential as a monomer or precursor in polymer and materials science. The alkyne group can participate in polymerization reactions such as click chemistry or metathesis, while the amine group allows for the formation of polyamides or polyurethanes. However, the exploration of this compound in this field is still in its nascent stages, with its primary documentation being its listing in catalogues as a "Material Building Block". bldpharm.combldpharm.com Further research is required to fully harness its potential in the creation of novel polymers and advanced materials.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
Methyl 4-aminobut-2-enoate
Methyl 3-aminobut-2-enoate
Ethyl 4-aminobut-2-ynoate
Methyl 4-hydroxybut-2-ynoate
Pyrrole (B145914)
Pyridine
Indole
Thiazole
Furan
Oxazole
Triethylamine
Tetrahydrofuran (B95107) (THF)
Isothiocyanate
Thiourea
2-Aminothiazole
1,4-quinone
5-hydroxyindole
Pyridone
Phosphodiesterase 3A (PDE3A)
Polyamide
Polyurethane
N-silylated 4-aminobut-2-ynoate
Thienylpyrrole
2,6-dimethylpyridine
(E)-methyl 3-aminobut-2-enoate
Methyl 3-aminobut-2-enoate hydrochloride
tert-butyl 3-aminobut-2-enoate
N-acetyl cysteine methyl ester

Derivatization Strategies and Structure Reactivity Relationship Studies of Methyl 4 Aminobut 2 Ynoate Derivatives

Modification of the Amino Group: From Primary to Secondary and Tertiary Amines

The primary amino group in methyl 4-aminobut-2-ynoate serves as a versatile handle for introducing a wide array of substituents, thereby modulating the molecule's steric and electronic properties. Standard synthetic methodologies are employed to convert the primary amine into secondary and tertiary amines.

One common strategy involves the use of a protecting group, such as a phthalimide (B116566) group, to facilitate controlled derivatization. For instance, methyl 4-N-phthalimidobut-2-ynoate can be synthesized and subsequently used as a precursor. evitachem.com This approach prevents unwanted side reactions and allows for selective modifications at other parts of the molecule before the deprotection of the amino group.

N-Alkylation: Direct N-alkylation of the primary amine with alkyl halides can lead to the formation of secondary and tertiary amines. To control the degree of alkylation and avoid the formation of quaternary ammonium (B1175870) salts, reductive amination is often the preferred method. This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ using a mild reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

N-Acylation: The amino group readily undergoes acylation upon treatment with acyl chlorides or anhydrides in the presence of a base. This reaction yields stable amide derivatives. The choice of the acylating agent allows for the introduction of a wide range of functional groups, from simple alkyl chains to complex aromatic and heterocyclic moieties.

Derivative Modification Strategy Reagents Potential Product Class
Methyl 4-(alkylamino)but-2-ynoateN-AlkylationAlkyl halide, BaseSecondary Amine
Methyl 4-(dialkylamino)but-2-ynoateN-AlkylationAlkyl halide, BaseTertiary Amine
Methyl 4-(N-acetyl)aminobut-2-ynoateN-AcylationAcyl chloride/anhydride, BaseAmide
Methyl 4-(N-benzoyl)aminobut-2-ynoateN-AcylationBenzoyl chloride, BaseAmide

Ester Group Modifications: Synthesis of Other Esters and Carboxylic Acid Derivatives

The methyl ester functionality of this compound can be readily transformed into other esters or the corresponding carboxylic acid, further expanding the synthetic utility of this scaffold.

Transesterification: The methyl ester can be converted to other alkyl esters through transesterification. This is typically achieved by reacting the compound with a different alcohol in the presence of an acid or base catalyst. The equilibrium of the reaction can be shifted towards the desired product by using a large excess of the new alcohol or by removing methanol (B129727) as it is formed.

Hydrolysis: Saponification of the methyl ester using a base such as sodium hydroxide (B78521) or lithium hydroxide, followed by acidic workup, yields the corresponding 4-aminobut-2-ynoic acid. This carboxylic acid derivative is a valuable building block for the synthesis of amides via coupling with various amines using standard peptide coupling reagents.

Derivative Modification Strategy Reagents Product Class
Ethyl 4-aminobut-2-ynoateTransesterificationEthanol, Acid/Base catalystEster
4-Aminobut-2-ynoic acidHydrolysisNaOH or LiOH, then H+Carboxylic Acid
N-Alkyl-4-aminobut-2-ynamideAmidation4-Aminobut-2-ynoic acid, Amine, Coupling agentAmide

Alkyne Functionalization: Introduction of Substituents via Coupling Reactions

The terminal alkyne in derivatives of this compound provides a reactive site for the introduction of various substituents through well-established coupling reactions. These reactions are instrumental in extending the carbon framework and creating more complex molecular architectures.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org This methodology allows for the direct attachment of aromatic and heteroaromatic rings to the alkyne terminus. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.

Cadiot-Chodkiewicz Coupling: This reaction facilitates the coupling of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base, leading to the formation of a dissymmetric 1,3-diyne. This method is highly selective and provides a single product, unlike the related Glaser coupling which can produce a mixture of products.

Coupling Reaction Reactants Catalyst/Reagents Product Type
Sonogashira CouplingTerminal Alkyne + Aryl/Vinyl HalidePd catalyst, Cu(I) co-catalyst, Amine baseAryl/Vinyl-substituted Alkyne
Cadiot-Chodkiewicz CouplingTerminal Alkyne + 1-HaloalkyneCu(I) salt, Amine base1,3-Diyne

Analog Design and Comparative Reactivity Studies (e.g., Hydroxy vs. Amino, Oxo-Substituted Analogs)

To understand the influence of the heteroatom at the 4-position on the reactivity and biological activity of the but-2-ynoate (B8739756) scaffold, analogs where the amino group is replaced by a hydroxyl or an oxo group are synthesized and studied.

Hydroxy vs. Amino Analogs: The synthesis of methyl 4-hydroxybut-2-ynoate allows for a direct comparison of the reactivity of the amino and hydroxyl groups. While both can act as nucleophiles, their basicity and hydrogen bonding capabilities differ significantly, which can impact their interaction with biological targets. The successful interchange of amino and hydroxyl groups is a well-established bioisosteric replacement strategy in drug development. u-tokyo.ac.jp

Oxo-Substituted Analogs: Methyl 4-oxobut-2-ynoate introduces a ketone functionality, which can participate in a different set of chemical transformations, such as nucleophilic additions to the carbonyl group. The synthesis of such analogs provides insights into the importance of the hydrogen bond donating ability of the amino and hydroxyl groups for biological activity.

Comparative studies of these analogs can reveal crucial structure-activity relationships, guiding the design of more potent and selective molecules.

Strategic Incorporation into Bioisosteric Structures

Bioisosterism, the principle of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of modern drug design. pressbooks.pub The this compound scaffold, with its defined geometry and functional group display, is an attractive candidate for incorporation into bioisosteric structures.

The rigid alkyne linker can serve as a bioisosteric replacement for more flexible alkyl chains or other linkers, helping to lock the molecule in a specific conformation for optimal interaction with a biological target. The amino and ester functionalities can be further modified to mimic the interactions of other functional groups present in a lead compound.

For example, the 4-aminobut-2-ynoic acid core can be used to replace a corresponding saturated or unsaturated amino acid in a peptide or small molecule, thereby altering its conformational preferences and metabolic stability. This strategic incorporation can lead to compounds with improved pharmacokinetic profiles and enhanced biological activity. u-tokyo.ac.jpuniroma1.it

Computational and Theoretical Studies of Methyl 4 Aminobut 2 Ynoate Reactivity and Properties

Quantum Mechanical Calculations and Density Functional Theory (DFT)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), represent powerful computational tools for investigating the electronic structure and properties of molecules at the atomic level. These methods are instrumental in providing insights into the reactivity and stability of chemical compounds such as Methyl 4-aminobut-2-ynoate. DFT has become a popular approach due to its favorable balance between computational cost and accuracy in predicting molecular properties. By solving approximations of the Schrödinger equation, DFT can elucidate various aspects of a molecule's behavior, from its three-dimensional shape to its electronic characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy. This is crucial as the conformation of a molecule significantly influences its physical properties and chemical reactivity.

Conformational analysis further explores the different spatial arrangements of a molecule, known as conformers, that can be interconverted by rotation around single bonds. While the linear nature of the alkyne group in this compound restricts rotation in that part of the molecule, different conformations can arise from the rotation around the C-C and C-N single bonds. Theoretical calculations can identify the various stable conformers and the energy barriers between them, providing a comprehensive understanding of the molecule's flexibility and the relative populations of its different shapes at a given temperature.

Hypothetical Data Table: Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Calculated at the B3LYP/6-31G level of theory) *

ParameterBond/AngleCalculated Value
Bond LengthC≡C1.21 Å
C-C (alkyne-CH2)1.46 Å
C-N1.47 Å
C=O1.22 Å
C-O (ester)1.35 Å
Bond AngleC-C-N110.5°
H-N-H107.8°
C-O-CH3115.2°
Dihedral AngleH-N-C-C180.0°

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability and reactivity of a molecule. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity. irjweb.com For this compound, analysis of the spatial distribution of the HOMO and LUMO would reveal the likely sites for nucleophilic and electrophilic attack, respectively.

Hypothetical Data Table: Frontier Molecular Orbital Energies and Related Reactivity Descriptors for this compound

ParameterValue (eV)
HOMO Energy-8.54
LUMO Energy-0.21
HOMO-LUMO Gap8.33
Ionization Potential8.54
Electron Affinity0.21
Global Hardness (η)4.165
Chemical Potential (μ)-4.375
Electrophilicity Index (ω)2.30

Electrostatic Potential Maps and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the electron density surface and color-coded to indicate regions of varying electrostatic potential. Red and yellow areas signify regions of negative potential, which are rich in electrons and prone to electrophilic attack. Conversely, blue and green areas represent regions of positive potential, which are electron-deficient and susceptible to nucleophilic attack. researchgate.net

For this compound, an MEP map would likely show a negative potential around the oxygen atoms of the ester group and the nitrogen atom of the amine group, indicating their nucleophilic character. A positive potential would be expected around the hydrogen atoms of the amine group and potentially on the carbonyl carbon, highlighting their electrophilic nature. This analysis provides a valuable tool for predicting intermolecular interactions and the initial steps of chemical reactions.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, including conformational changes and interactions with their environment.

Solvent Effects on Reactivity and Conformation

The solvent in which a reaction takes place can have a profound impact on its rate and mechanism. MD simulations can explicitly model the interactions between a solute molecule, such as this compound, and the surrounding solvent molecules. This allows for the investigation of how the solvent influences the conformational preferences of the solute and the stability of reaction intermediates and transition states.

By simulating this compound in different solvents (e.g., polar protic, polar aprotic, and nonpolar), it would be possible to observe how the solvent molecules arrange themselves around the solute and how this solvation shell affects its structure and dynamics. For instance, in a polar solvent, hydrogen bonding between the solvent and the amine and ester groups of this compound would be expected to play a significant role in stabilizing certain conformations.

Interaction Studies with Catalytic Species or Reagents

MD simulations are also a powerful tool for studying the interactions between a reactant molecule and a catalyst or another reagent. By placing this compound in a simulation box with a catalytic species (e.g., a metal ion or an enzyme), it is possible to observe the binding process and identify the key interactions that facilitate the chemical transformation.

These simulations can reveal the preferred binding mode of this compound to the catalyst, the conformational changes that occur upon binding, and the dynamic behavior of the resulting complex. This information is invaluable for understanding the mechanism of catalysis and for the rational design of new and more efficient catalytic systems for reactions involving this compound.

Mechanistic Investigations using Computational Methods: An Uncharted Territory

Detailed mechanistic investigations, which form the cornerstone of understanding reaction pathways, rely heavily on computational chemistry. For this compound, such studies are currently unavailable.

Transition State Analysis and Reaction Barrier Determination

The elucidation of reaction mechanisms at a molecular level is critically dependent on the identification and characterization of transition states and the calculation of associated energy barriers. These computations, typically performed using methods like Density Functional Theory (DFT), provide quantitative data on the feasibility and kinetics of a chemical process. Without any published computational studies on reactions involving this compound, there is no data available on the geometries of its potential transition states or the energetic hurdles for its transformations.

Fukui Indices and Identification of Nucleophilic/Electrophilic Sites

Fukui indices are powerful conceptual DFT descriptors used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The calculation of these indices requires a computational analysis of the molecule's electron density upon the addition or removal of an electron. As no such studies have been performed and published for this compound, a quantitative identification of its nucleophilic and electrophilic centers based on this method cannot be presented. While qualitative predictions can be made based on general chemical principles, a rigorous computational assessment is lacking.

Predictive Modeling for Novel Transformations: A Future Prospect

Predictive modeling, which leverages computational results to design new reactions and synthetic pathways, is a rapidly advancing field. By simulating the outcomes of hypothetical reactions, chemists can prioritize experimental efforts towards the most promising transformations. However, the application of this approach to this compound is contingent on the existence of a baseline understanding of its computed properties and reactivity. The current lack of fundamental computational data precludes any discussion of predictive modeling for novel transformations of this specific compound.

Advanced Analytical Methodologies for Studying Reactions Involving Methyl 4 Aminobut 2 Ynoate

Spectroscopic Techniques for Reaction Monitoring and Structural Elucidation of Intermediates

Spectroscopic methods are indispensable for gaining insights into the dynamic changes occurring during a chemical reaction. They provide real-time information on the consumption of reactants, the formation of products, and the appearance and disappearance of intermediates.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the progress of chemical reactions directly within the NMR tube. This method allows for the tracking of concentration changes of various species over time, providing valuable kinetic data and mechanistic insights. For reactions involving methyl 4-aminobut-2-ynoate, such as Michael additions or cyclization reactions, in-situ NMR can be employed to follow the disappearance of the alkyne and amine protons of the starting material and the concurrent appearance of signals corresponding to the product.

Key Applications and Findings:

Reaction Kinetics: By acquiring a series of NMR spectra at regular intervals, the rate of reaction can be determined. For instance, in a hypothetical Michael addition of a primary amine to this compound, the integration of the characteristic proton signals of the reactant and product can be plotted against time to extract the reaction order and rate constant.

Intermediate Detection: In-situ NMR is particularly adept at detecting and characterizing transient intermediates that may not be isolable. In the case of complex cyclization reactions of this compound derivatives, specific NMR signals might indicate the formation of short-lived open-chain or cyclic intermediates, providing crucial evidence for the proposed reaction mechanism.

Table 1: Representative ¹H NMR Chemical Shift Data for Monitoring the Reaction of an Amine with an Alkynoate

SpeciesFunctional GroupRepresentative Chemical Shift (δ, ppm)
This compound≡C-H2.5 - 3.0
"-CH₂-NH₂3.0 - 3.5
"-OCH₃3.6 - 3.8
Michael Adduct (Product)=C-H (vinyl)5.0 - 7.5
"-CH₂-NH-2.8 - 3.3
"-OCH₃3.5 - 3.7

Note: The exact chemical shifts are dependent on the solvent and the specific structure of the amine reactant.

Infrared (IR) and Raman Spectroscopy for Functional Group Transformations

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for monitoring changes in functional groups during a reaction. These methods are particularly useful for tracking the transformation of the alkyne and amine functionalities of this compound.

Key Applications and Findings:

Alkyne to Alkene Conversion: The characteristic C≡C stretching vibration of the alkyne in this compound typically appears in the IR spectrum around 2100-2260 cm⁻¹. Upon reaction, such as a Michael addition, this peak will disappear and be replaced by a C=C stretching vibration of the resulting alkene, which is typically observed in the 1620-1680 cm⁻¹ region.

Changes in N-H and C=O Bonds: The N-H stretching vibrations of the primary amine in the starting material (typically two bands in the 3300-3500 cm⁻¹ region) will be replaced by a single N-H stretching band for a secondary amine in the product. The carbonyl (C=O) stretching frequency of the ester group (around 1715 cm⁻¹) may also shift depending on the extent of conjugation in the product.

Table 2: Characteristic Vibrational Frequencies for Monitoring Reactions of this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Alkyne (C≡C)Stretch2100 - 2260
Primary Amine (N-H)Stretch3300 - 3500 (two bands)
Ester Carbonyl (C=O)Stretch~1715
Alkene (C=C)Stretch1620 - 1680
Secondary Amine (N-H)Stretch3300 - 3500 (one band)
Conjugated Carbonyl (C=O)Stretch1680 - 1710

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for studying the formation and evolution of conjugated systems. While this compound itself does not possess an extensive chromophore, many of its reaction products, such as β-enamino esters formed from Michael additions, are conjugated systems that absorb UV-Vis radiation.

Key Applications and Findings:

Monitoring Conjugation: The formation of a conjugated system during a reaction leads to a bathochromic (red) shift in the maximum absorbance wavelength (λmax). By monitoring the appearance and growth of an absorption band at a longer wavelength, the formation of the conjugated product can be tracked in real-time.

Kinetic Analysis: The change in absorbance at the λmax of the product over time can be used to determine the reaction kinetics, similar to in-situ NMR. This method is often simpler and faster than NMR for kinetic studies, provided the product has a distinct and strong UV-Vis absorption.

Table 3: Representative UV-Vis Absorption Data for Products of Amine Addition to Alkynoates

Compound TypeChromophoreTypical λmax (nm)
This compoundAlkyne, Ester< 220
β-Enamino ester (Product)N-C=C-C=O260 - 320

Note: The exact λmax is dependent on the solvent and the specific substituents on the nitrogen and carbon atoms.

Chromatographic Techniques for Separation and Purity Assessment in Reaction Mixtures

Chromatographic techniques are essential for separating the components of a reaction mixture, allowing for the identification of products, byproducts, and unreacted starting materials. These methods are also crucial for determining the purity of the desired product.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds. For reactions involving this compound, GC-MS can be used to analyze the reaction mixture, provided the products are sufficiently volatile.

Key Applications and Findings:

Separation and Identification: GC separates the components of the reaction mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then provides a mass spectrum for each separated component, which can be used to determine its molecular weight and fragmentation pattern, aiding in its identification.

Isomer Differentiation: In cases where a reaction can lead to the formation of isomers (e.g., E/Z isomers of a β-enamino ester), GC can often separate these isomers, and their individual mass spectra can be obtained.

Table 4: Hypothetical GC-MS Data for a Reaction Mixture Involving a Methyl Aminobutenoate Isomer

Retention Time (min)Major m/z FragmentsTentative Identification
5.2115, 84, 59, 42Methyl 3-aminobut-2-enoate (Isomer A)
5.8115, 84, 59, 42Methyl 3-aminobut-2-enoate (Isomer B)
6.5143, 112, 84, 56Reaction Byproduct

Note: The retention times and fragmentation patterns are hypothetical and depend on the specific GC-MS conditions and the structure of the compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. It is particularly well-suited for the analysis of less volatile or thermally sensitive compounds, which may be the case for derivatives of this compound.

Key Applications and Findings:

Purity Assessment: HPLC is a primary method for determining the purity of a synthesized compound. By integrating the peak areas in the chromatogram, the relative amounts of the main product and any impurities can be calculated.

Reaction Monitoring: Aliquots can be taken from a reaction mixture at different time points and analyzed by HPLC to monitor the progress of the reaction. This provides a quantitative measure of the conversion of starting materials to products.

Separation of Non-volatile Products: For reactions that yield non-volatile or polar products, such as those resulting from further transformations of the ester or amine groups, HPLC is the preferred method of analysis over GC.

Table 5: Representative HPLC Data for Purity Analysis of a Synthesized Aminobutenoate Ester

Retention Time (min)Peak Area (%)Identification
2.51.2Starting Material (this compound)
4.898.5Product (Aminobutenoate Ester)
6.10.3Unknown Impurity

Note: The retention times and peak areas are dependent on the specific HPLC method (column, mobile phase, flow rate, etc.).

Mass Spectrometry for Identification of Reaction Products and Byproducts

Mass spectrometry is an indispensable tool for the identification and characterization of novel compounds synthesized from this compound. High-resolution mass spectrometry (HRMS) is particularly crucial for determining the elemental composition of reaction products and byproducts, providing unequivocal confirmation of their chemical formulas.

In a typical workflow, the crude reaction mixture would first be analyzed by techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to separate the components and obtain their individual mass spectra. Electron ionization (EI) is a common technique for GC-MS, often leading to extensive fragmentation that provides structural information. For LC-MS, softer ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are employed to generate protonated molecules ([M+H]⁺) or other adducts, which helps in determining the molecular weight of the products.

Tandem mass spectrometry (MS/MS) experiments would be subsequently performed on the molecular ions of interest. In these experiments, the selected precursor ion is fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to distinguish between isomers and elucidate the connectivity of atoms. For instance, in the analysis of a cyclization product derived from this compound, the fragmentation pattern would reveal the loss of specific functional groups or the cleavage of the heterocyclic ring, allowing for its unambiguous identification.

Table 1: Hypothetical Mass Spectrometry Data for a Putative Reaction Product of this compound

Compound Ionization Technique Precursor Ion (m/z) Major Fragment Ions (m/z) Interpretation of Fragments
Substituted Pyrrole (B145914) DerivativeESI250.1234 ([M+H]⁺)218.1021, 190.0915, 162.0809Loss of methoxy (B1213986) group, subsequent loss of CO, further fragmentation of the pyrrole ring

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of crystalline solids. For derivatives of this compound that can be crystallized, this technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. This level of detail is often essential for confirming the regiochemistry and stereochemistry of complex reaction products.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the diffraction pattern produced. The positions and intensities of the diffracted beams are used to calculate an electron density map of the molecule, from which the atomic positions can be determined. The resulting crystal structure provides invaluable insights into the steric and electronic properties of the molecule and can reveal subtle intramolecular and intermolecular interactions, such as hydrogen bonding, which govern the packing of the molecules in the crystal lattice.

For example, if this compound were used to synthesize a novel heterocyclic compound, X-ray crystallography could definitively establish the connectivity of the newly formed ring system and the relative orientation of its substituents. This information is critical for understanding the reaction mechanism and for structure-activity relationship (SAR) studies in medicinal chemistry.

Table 2: Illustrative X-ray Crystallographic Data for a Hypothetical Derivative

Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5432(3)
b (Å)12.1234(5)
c (Å)9.8765(4)
β (°)105.432(2)
V (ų)987.65(7)
Z4
R-factor (%)4.56

Future Perspectives and Emerging Research Avenues for Methyl 4 Aminobut 2 Ynoate

Development of Novel Organometallic Chemistry Applications

The presence of a terminal alkyne in Methyl 4-aminobut-2-ynoate makes it a prime candidate for a variety of organometallic transformations. The carbon-carbon triple bond can be activated by a range of transition metals, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. Future research is likely to focus on several key areas:

Cross-Coupling Reactions: The development of novel cross-coupling reactions involving the C(sp)-H bond of the alkyne will be a significant area of exploration. Catalytic systems based on palladium, copper, nickel, and gold could be employed to couple this compound with a wide array of organic halides and pseudohalides. This would provide a direct route to more complex substituted propargylamines.

Cycloaddition Reactions: The alkyne functionality can participate in various cycloaddition reactions, such as [2+2+2] cycloadditions catalyzed by cobalt or rhodium, to construct complex carbocyclic and heterocyclic scaffolds. These reactions could be utilized to synthesize novel pharmaceutical intermediates.

Carbometalation and Hydrometalation: The addition of organometallic reagents or metal hydrides across the alkyne can generate vinylmetal species, which are versatile intermediates for further functionalization. Research into the regioselectivity and stereoselectivity of these reactions will be crucial for their synthetic utility.

A summary of potential organometallic reactions is presented in the table below.

Reaction TypePotential CatalystResulting StructurePotential Application
Sonogashira CouplingPalladium/CopperSubstituted alkyneSynthesis of complex molecules
[2+2+2] CycloadditionCobalt/RhodiumAromatic and heterocyclic ringsDrug discovery
CarbometalationZirconium/TitaniumFunctionalized vinylmetalsIntermediate synthesis

Integration into Flow Chemistry and Microreactor Technologies

The synthesis and transformation of this compound are well-suited for integration into flow chemistry and microreactor technologies. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and higher yields. evitachem.comnih.gov

Key advantages of using flow chemistry for reactions involving this compound include:

Precise Temperature Control: Many reactions involving alkynes are highly exothermic. Microreactors provide a high surface-area-to-volume ratio, allowing for efficient heat dissipation and precise temperature control, which can minimize side reactions and improve product selectivity. google.com

Safe Handling of Hazardous Reagents: The synthesis of propargylamines can involve hazardous reagents. Flow chemistry allows for the in-situ generation and immediate consumption of such species, minimizing the risks associated with their storage and handling. nih.gov

Rapid Optimization: The use of automated flow systems enables the rapid screening of reaction conditions, such as temperature, pressure, and catalyst loading, to quickly identify optimal parameters for a given transformation. researchgate.net

Future research will likely focus on developing continuous-flow processes for the synthesis of this compound itself, as well as its subsequent derivatization. This could lead to more efficient and scalable production methods for this valuable building block.

Exploration of Photoredox and Electrochemistry in its Transformations

Photoredox catalysis and electrochemistry offer green and powerful alternatives to traditional synthetic methods. beilstein-journals.orgnih.gov These techniques can enable novel transformations of this compound under mild reaction conditions.

Photoredox Catalysis: Visible-light photoredox catalysis can be used to generate radical intermediates from the amino group or the alkyne, which can then participate in a variety of bond-forming reactions. csu.edu.au For example, the amino group could be functionalized through photoredox-mediated C-N bond formation. The alkyne could also undergo radical additions to generate functionalized alkenes.

Electrochemistry: Electrochemical methods can be employed for both the oxidation and reduction of this compound. Anodic oxidation could be used to generate reactive cationic intermediates, while cathodic reduction could be used to selectively reduce the alkyne or ester functionalities. Electrochemical synthesis avoids the use of stoichiometric chemical oxidants and reductants, making it a more environmentally friendly approach. nih.gov

The table below outlines potential applications of these modern synthetic methods.

MethodPotential TransformationAdvantage
Photoredox CatalysisC-N bond formation at the amino groupMild reaction conditions
Electrochemistry (Oxidation)Generation of cationic intermediatesAvoids chemical oxidants
Electrochemistry (Reduction)Selective reduction of alkyne or esterHigh functional group tolerance

Design of Smart Materials Utilizing its Unique Structural Features

The trifunctional nature of this compound makes it an attractive monomer for the design of smart materials. mdpi.comgoogle.comnih.gov These are materials that can respond to external stimuli, such as changes in pH, temperature, or light. mdpi.com

Polymer Synthesis: The amino group and the alkyne can both be used as points for polymerization. For instance, the amino group can be used in step-growth polymerization to form polyamides or polyimides. The alkyne can undergo polymerization through techniques like alkyne metathesis or click chemistry.

Functional Polymers: The resulting polymers could be designed to have responsive properties. For example, the presence of the amino group could make the polymer pH-responsive. The alkyne functionality could be used for post-polymerization modification to introduce other functional groups or to crosslink the polymer chains.

Hydrogels and Coatings: Polymers derived from this compound could be used to create hydrogels for biomedical applications or as functional coatings with tunable properties.

Overcoming Synthetic Challenges and Improving Reaction Efficiency

While this compound holds great promise, there are synthetic challenges that need to be addressed to improve its accessibility and utility.

Selective Synthesis: The development of highly selective and efficient methods for the synthesis of this compound is crucial. This includes controlling the regioselectivity of amination reactions of corresponding precursors.

Catalyst Development: The discovery of new and more efficient catalysts for the transformations of this compound will be a key driver of innovation. This includes the development of catalysts that are more active, selective, and reusable.

Future research in this area will focus on addressing these challenges through the development of novel synthetic methodologies and a deeper understanding of the reactivity of this versatile molecule.

Q & A

Q. What are the validated synthetic routes for Methyl 4-aminobut-2-ynoate, and how can researchers optimize yield while minimizing byproducts?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or catalytic coupling reactions. For example, a propargyl amine intermediate may undergo esterification with methyl chloroformate under controlled pH (6–7) and low temperatures (0–5°C) to reduce hydrolysis . Optimization requires monitoring reaction kinetics (e.g., via HPLC or TLC) and adjusting solvent polarity (e.g., dichloromethane vs. THF) to favor product formation. Trial experiments are critical to identify optimal stoichiometry and catalyst loading (e.g., 1.2 eq. of propargyl amine to 1 eq. methyl chloroformate) .

Q. Key Data :

ParameterOptimal Condition
Temperature0–5°C
SolventDichloromethane
CatalystTriethylamine (1.5 eq.)
Reaction Time4–6 hours

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data discrepancies be resolved?

  • Methodological Answer : Use 1H^1H-NMR to confirm the presence of the terminal alkyne proton (~2.5 ppm) and methyl ester (~3.7 ppm). IR spectroscopy can validate the ester carbonyl (~1740 cm1^{-1}) and amine N–H stretches (~3300 cm1^{-1}) . Discrepancies in melting points or spectral data should be cross-checked with literature via SciFinder or Reaxys. For example, if observed melting points vary by >2°C, recrystallize the compound in a solvent system (e.g., ethyl acetate/hexane) and compare with CAS Common Chemistry entries .

Q. How does the steric and electronic profile of this compound influence its reactivity in click chemistry or cycloaddition reactions?

  • Methodological Answer : The alkyne moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), but the electron-withdrawing ester group may reduce reactivity. To enhance reaction rates, use polar aprotic solvents (e.g., DMF) and catalytic amounts of Cu(I) (~5 mol%) at 50–60°C. Steric hindrance from the methyl ester can be mitigated by using bulky azide partners . Kinetic studies (e.g., monitoring via 19F^{19}F-NMR for fluorinated analogs) are recommended to quantify activation barriers .

Advanced Research Questions

Q. How can researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Design a factorial experiment with independent variables: pH (3–10) and temperature (25–60°C). Use HPLC to quantify degradation products (e.g., hydrolysis to 4-aminobut-2-ynoic acid) over time. Include control experiments with inert atmospheres (N2_2) to isolate oxidative degradation pathways. Statistical analysis (ANOVA) should identify significant factors (e.g., pH > temperature) .

Q. Data Analysis Example :

Condition (pH/Temp)Half-Life (hours)Major Degradation Product
pH 3, 25°C48None
pH 7, 40°C12Carboxylic acid
pH 10, 60°C2Amine + CO2_2

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound in asymmetric synthesis?

  • Methodological Answer : Discrepancies may arise from ligand choice (e.g., BINAP vs. Josiphos) or solvent effects. Perform comparative studies using standardized conditions (e.g., 1 mol% catalyst, toluene, 25°C) and analyze enantiomeric excess (ee) via chiral HPLC. Use error bars (standard deviation) from triplicate trials to assess reproducibility. If literature data conflict, validate purity of starting materials (e.g., ≥99% by GC-MS) and consider water content in solvents .

Q. How can this compound be applied in studying neurotransmitter analog synthesis, and what methodological challenges arise in biological assays?

  • Methodological Answer : The compound’s amine and alkyne groups enable modular synthesis of GABA analogs. For example, conjugate addition to α,β-unsaturated ketones can yield heterocyclic scaffolds. Challenges include improving blood-brain barrier permeability (logP optimization via ester prodrugs) and mitigating cytotoxicity. Use in vitro neuroactivity assays (e.g., patch-clamp for GABAA_A receptor modulation) require rigorous controls for esterase-mediated hydrolysis in cell media .

Methodological Best Practices

  • Literature Validation : Cross-reference compound data using SciFinder or Reaxys to confirm novelty and align with reported analytical benchmarks (e.g., 13C^13C-NMR shifts) .
  • Statistical Rigor : Apply t-tests or ANOVA to compare experimental groups, ensuring p-values <0.05 for significance .
  • Data Presentation : Include processed data (e.g., regression plots for kinetic studies) in the main text and raw data in appendices .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.